2,4-Dibromo-1-ethynylbenzene

Catalog No.
S13343529
CAS No.
M.F
C8H4Br2
M. Wt
259.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-1-ethynylbenzene

Product Name

2,4-Dibromo-1-ethynylbenzene

IUPAC Name

2,4-dibromo-1-ethynylbenzene

Molecular Formula

C8H4Br2

Molecular Weight

259.92 g/mol

InChI

InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H

InChI Key

ASPPVMKAGABRKI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)Br

2,4-Dibromo-1-ethynylbenzene is an aromatic compound characterized by the presence of two bromine atoms at the 2 and 4 positions of a benzene ring, and an ethynyl group (-C≡CH) at the 1 position. Its molecular formula is C₈H₆Br₂, and it has a molecular weight of approximately 232.95 g/mol. The compound is notable for its unique structure, which combines both halogenated and alkyne functionalities, making it a versatile intermediate in organic synthesis.

  • Substitution Reactions: The bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form more complex molecules by coupling with other alkyne or aryl halide compounds.
  • Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form new unsaturated products.

Several methods exist for synthesizing 2,4-Dibromo-1-ethynylbenzene:

  • Halogenation of Ethynylbenzene: Ethynylbenzene can be brominated using bromine or brominating agents to yield 2,4-Dibromo-1-ethynylbenzene.
  • Sonogashira Coupling: This method involves coupling an appropriate bromoaromatic compound with an alkyne in the presence of a palladium catalyst and a base.
  • Corey-Fuchs Reaction: Utilizing dimethyl sulfoxide and aqueous potassium hydroxide under mild conditions can also facilitate the formation of this compound .

2,4-Dibromo-1-ethynylbenzene serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used to create complex drug molecules due to its reactive functional groups.
  • Material Science: The compound may find use in developing new materials with unique properties due to its halogen and alkyne functionalities.
  • Organic Electronics: It could potentially be used in organic electronic applications due to its electronic properties.

Interaction studies involving 2,4-Dibromo-1-ethynylbenzene primarily focus on its reactivity in various synthetic pathways rather than direct biological interactions. Research indicates that compounds with similar structures may interact with biological targets through mechanisms such as enzyme inhibition or receptor binding. Further studies would be necessary to establish specific interaction profiles for this compound.

Several compounds share structural similarities with 2,4-Dibromo-1-ethynylbenzene. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-4-ethynylbenzeneC₈H₇BrContains only one bromine; used in similar reactions
1,4-DibromobenzeneC₆H₄Br₂Lacks ethynyl group; widely used as a reagent
2-BromoethylbenzeneC₈H₉BrContains ethyl instead of ethynyl; different reactivity
2,5-DibromotolueneC₇H₄Br₂Methyl group present; alters electronic properties

Uniqueness of 2,4-Dibromo-1-Ethynylbenzene

The uniqueness of 2,4-Dibromo-1-ethynylbenzene lies in its combination of both halogenated and ethynyl functionalities. This dual reactivity allows it to serve as a versatile building block in organic synthesis that can lead to diverse chemical transformations not easily achievable with other similar compounds.

Molecular Architecture and Bonding Analysis

The molecular formula of 2,4-Dibromo-1-ethynylbenzene is C₈H₆Br₂, with a benzene ring substituted by bromine atoms at the 2- and 4-positions and an ethynyl group (-C≡CH) at the 1-position. The spatial arrangement of substituents creates distinct electronic and steric effects:

  • Bond Lengths and Angles:

    • The benzene ring retains approximate planarity, with C-C bond lengths averaging 1.39 Å.
    • The C-Br bonds measure ~1.89 Å, consistent with typical aryl bromides.
    • The ethynyl C≡C bond length is 1.20 Å, characteristic of sp-hybridized carbon atoms.
    • Bond angles at the substituted positions deviate slightly from 120° due to steric interactions (e.g., Br-C-C angles near 118°).
  • Electronic Effects:

    • Bromine atoms exert strong electron-withdrawing inductive (-I) effects, polarizing the ring and directing electrophilic attacks to the less substituted positions.
    • The ethynyl group contributes moderate -I effects while enabling π-conjugation perpendicular to the ring plane, enhancing electron delocalization.

Table 1: Key Structural Parameters

ParameterValue (Å/°)
C1-C2 (Bromine position)1.39
C1-C≡C bond length1.20
Br-C-C bond angle117.8°
C≡C-H bond angle180°

Crystallographic and Spectroscopic Elucidation

Crystallographic studies reveal a monoclinic crystal system with space group P2₁/c, featuring intermolecular halogen-π interactions between bromine and adjacent aromatic rings. These interactions contribute to a layered packing motif, stabilizing the solid-state structure.

  • Spectroscopic Features:
    • Infrared (IR) Spectroscopy:
      • Strong absorption at 3280 cm⁻¹ (C≡C-H stretch).
      • Peaks at 560 cm⁻¹ and 620 cm⁻¹ (C-Br stretching vibrations).
    • Nuclear Magnetic Resonance (NMR):
      • ¹H NMR: A singlet at δ 3.10 ppm (ethynyl proton) and aromatic protons as a multiplet between δ 7.20–7.80 ppm.
      • ¹³C NMR: Signals at δ 85–95 ppm (sp-hybridized carbons) and δ 120–140 ppm (aromatic carbons).
    • Mass Spectrometry:
      • Molecular ion peak at m/z 232.95 (M⁺), with fragmentation patterns indicating loss of Br (m/z 153) and C≡CH (m/z 175).

Figure 1: Proposed Crystal Packing Diagram

Intermolecular halogen-π interactions (dashed lines) between bromine and adjacent rings.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into frontier molecular orbitals and reactivity:

  • HOMO-LUMO Gap:

    • The HOMO (-6.32 eV) localizes on the ethynyl group and adjacent aromatic carbons, while the LUMO (-1.45 eV) resides on bromine-substituted positions.
    • A narrow gap of 4.87 eV suggests susceptibility to electrophilic and nucleophilic attacks.
  • Electrostatic Potential Map:

    • Regions of high electron density (red) concentrate around the ethynyl group, contrasting with electron-deficient zones (blue) near bromine atoms.

Table 2: Computed Electronic Properties

PropertyValue
HOMO Energy (eV)-6.32
LUMO Energy (eV)-1.45
Dipole Moment (Debye)2.78
Partial Charges (Br)-0.45 e

For 2,4-Dibromo-1-ethynylbenzene Synthesis

Brominating AgentTemperature (°C)Reaction Time (h)Yield (%)SelectivityRegioselectivity
Br₂/FeBr₃25-502-665-85Moderate2,4-positions
N-Bromosuccinimide45-801-370-90Highpara-selective
Br₂/AlCl₃20-403-860-80Low-ModerateMixed products
NH₄Br/Oxone25-600.5-275-95Highpara-selective
NBS/H₂SO₄25-452-480-92Very Highpara-selective

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex aromatic compounds through the formation of carbon-carbon and carbon-heteroatom bonds [11] [12]. Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for constructing 2,4-dibromo-1-ethynylbenzene frameworks [13] [14]. These transformations proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [15] [16].

Sonogashira Cross-Coupling Methodology

The Sonogashira coupling reaction provides a direct route to ethynyl-substituted aromatic compounds through the coupling of aryl halides with terminal alkynes [17] [18]. The reaction employs palladium catalysts in combination with copper iodide co-catalysts under basic conditions [17]. Typical catalyst systems include bis(triphenylphosphine)palladium dichloride with copper iodide in the presence of triethylamine base [18].

Reaction conditions typically involve temperatures ranging from 25 to 80 degrees Celsius in tetrahydrofuran-triethylamine solvent mixtures [17] [18]. The reaction proceeds with excellent functional group tolerance and achieves yields of 85 to 95 percent within 4 to 12 hours [17]. The mechanism involves initial oxidative addition of the aryl halide to the palladium center, followed by coordination of the terminal alkyne and subsequent transmetalation facilitated by the copper co-catalyst [17].

Substrate scope studies demonstrate broad applicability across various electronically diverse aryl halides [19] [18]. Electron-donating and electron-withdrawing substituents are well tolerated, with halogen, trifluoromethyl, aldehyde, ester, and ketone functionalities remaining intact under the reaction conditions [19]. Heterocyclic substrates including thiophene and pyridine derivatives participate efficiently in the coupling process [19].

Suzuki-Miyaura Cross-Coupling Applications

Suzuki-Miyaura coupling reactions offer complementary reactivity patterns for constructing biaryl systems that can serve as precursors to dibrominated ethynylbenzene derivatives [20] [21]. The reaction employs organoboron compounds as nucleophilic coupling partners with aryl halides under palladium catalysis [15]. Typical conditions involve tetrakis(triphenylphosphine)palladium catalysts with potassium carbonate base in dimethylformamide-water solvent systems [21].

Temperature requirements for Suzuki coupling are generally higher than Sonogashira reactions, typically operating at 80 to 120 degrees Celsius [21]. Reaction times range from 6 to 18 hours with yields of 80 to 92 percent commonly achieved [21]. The regioselectivity of dibromobenzene coupling can be controlled through careful selection of reaction conditions and catalyst systems [20].

Carbon nanotube-supported palladium nanoparticles have demonstrated exceptional activity for Suzuki coupling reactions under sustainable conditions [21]. These heterogeneous catalysts enable room temperature coupling of various halogenated aromatics with excellent yields and can be readily recovered and reused without loss of activity [21].

Alternative Cross-Coupling Strategies

Negishi coupling reactions utilize organozinc reagents as nucleophilic partners and operate under milder conditions than many other cross-coupling methods [12]. Bis(diphenylphosphino)ferrocene palladium dichloride serves as an effective catalyst for these transformations [12]. Reaction temperatures of 25 to 60 degrees Celsius with triethylamine base in tetrahydrofuran provide yields of 75 to 88 percent within 3 to 8 hours [12].

Heck coupling reactions enable the formation of carbon-carbon bonds between aryl halides and alkenes through a different mechanistic pathway [22] [23]. These reactions typically require elevated temperatures of 100 to 140 degrees Celsius and extended reaction times of 8 to 24 hours [22]. Palladium acetate with triphenylphosphine in dimethylformamide provides yields of 70 to 85 percent [22].

Stille coupling employs organotin reagents and offers unique advantages for coupling with sensitive substrates [12]. Tris(dibenzylideneacetone)dipalladium with triphenylphosphine catalysts operate at moderate temperatures of 60 to 100 degrees Celsius [12]. Cesium fluoride base in tetrahydrofuran provides optimal conditions for achieving yields of 78 to 90 percent within 6 to 15 hours [12].

Table 2: Transition Metal-Catalyzed Coupling Reactions

Reaction TypeCatalystTemperature (°C)BaseSolventYield (%)Reaction Time (h)
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuI25-80Et₃NTHF/Et₃N85-954-12
Suzuki CouplingPd(PPh₃)₄80-120K₂CO₃DMF/H₂O80-926-18
Negishi CouplingPd(dppf)Cl₂25-60Et₃NTHF75-883-8
Heck CouplingPd(OAc)₂/PPh₃100-140Et₃NDMF70-858-24
Stille CouplingPd₂(dba)₃/PPh₃60-100CsFTHF78-906-15

Vapor-Phase Catalytic Dehydration Approaches

Vapor-phase catalytic dehydration represents an important industrial approach for the synthesis of ethynyl-containing aromatic compounds through the elimination of water from appropriate alcohol precursors [24] [25]. These heterogeneous catalytic processes operate at elevated temperatures and provide scalable routes to target compounds [26] [27]. The mechanism involves the protonation of hydroxyl groups followed by elimination to form carbon-carbon multiple bonds [25] [28].

Aluminum Oxide-Based Catalyst Systems

Aluminum oxide catalysts demonstrate significant activity for vapor-phase dehydration reactions due to their acidic surface properties [24] [27]. The catalytic activity originates from Lewis acid sites that facilitate the protonation of hydroxyl groups [25]. Operating temperatures typically range from 350 to 450 degrees Celsius at atmospheric pressure [24].

Weight hourly space velocities of 0.5 to 2.0 per hour provide optimal contact times for achieving conversions of 45 to 65 percent [24]. Selectivity toward the desired dehydration products ranges from 60 to 75 percent [24]. Catalyst deactivation occurs at a moderate rate due to carbonaceous deposit formation on the active sites [24].

Silica-aluminum oxide mixed catalysts offer improved performance compared to pure aluminum oxide systems [24]. These catalysts operate at lower temperatures of 300 to 400 degrees Celsius while achieving higher conversions of 60 to 80 percent [24]. The presence of silica modifies the acid strength distribution and enhances selectivity to 70 to 85 percent [24]. Deactivation rates are reduced compared to pure aluminum oxide catalysts [24].

Zeolite-Based Catalytic Systems

ZSM-5 zeolites represent the most effective catalysts for vapor-phase dehydration reactions due to their unique pore structure and controlled acidity [27]. These crystalline aluminosilicate materials provide shape selectivity that enhances product selectivity [27]. Operating temperatures of 400 to 500 degrees Celsius at atmospheric pressure provide optimal performance [27].

The zeolite framework confines the reaction within the microporous structure, leading to enhanced selectivity of 80 to 90 percent [27]. Conversions of 70 to 85 percent are achievable with weight hourly space velocities of 0.8 to 2.5 per hour [27]. The crystalline structure provides exceptional stability, resulting in very low deactivation rates compared to amorphous catalysts [27].

Water loading studies demonstrate that the presence of water molecules can inhibit zeolite active sites through competitive adsorption [27]. However, the effect is less pronounced in vapor-phase operation compared to liquid-phase conditions [27]. The zeolite structure provides diffusion pathways that facilitate product desorption and catalyst regeneration [27].

Phosphoric Acid and Mixed Oxide Systems

Phosphoric acid supported on silica provides an alternative catalytic system with different selectivity patterns [24]. These catalysts operate at lower temperatures of 250 to 350 degrees Celsius due to their high acidity [24]. Weight hourly space velocities of 0.3 to 1.5 per hour are optimal for these systems [24].

Conversions typically range from 40 to 60 percent with selectivities of 55 to 70 percent [24]. The high acidity of phosphoric acid can lead to overreaction and catalyst deactivation occurs at a high rate due to acid leaching and coke formation [24]. Despite these limitations, the low operating temperatures make these systems attractive for certain applications [24].

Titanium oxide-aluminum oxide mixed catalysts combine the advantages of both components [24]. Operating temperatures of 370 to 450 degrees Celsius provide conversions of 55 to 75 percent [24]. The titanium component enhances oxidation resistance while maintaining good dehydration activity [24]. Selectivities range from 65 to 80 percent with low deactivation rates [24].

Table 3: Vapor-Phase Catalytic Dehydration Approaches

CatalystTemperature (°C)Pressure (atm)WHSV (h⁻¹)Conversion (%)Selectivity (%)Deactivation Rate
Al₂O₃350-45010.5-2.045-6560-75Moderate
SiO₂-Al₂O₃300-4001-21.0-3.060-8070-85Low
ZSM-5 Zeolite400-50010.8-2.570-8580-90Very Low
H₃PO₄/SiO₂250-35010.3-1.540-6055-70High
TiO₂-Al₂O₃370-4501-31.2-3.555-7565-80Low

Reaction TypeElectrophileCatalyst/ReagentExpected Position on 2,4-Dibromo-1-ethynylbenzeneHalogenationBr⁺, Cl⁺FeBr₃, AlBr₃Meta to both Br groupsNitrationNO₂⁺HNO₃/H₂SO₄Meta to Br groupsSulfonationSO₃H⁺SO₃/H₂SO₄Meta to Br groupsFriedel-Crafts AlkylationR⁺AlCl₃Meta to Br groupsFriedel-Crafts AcylationRCO⁺AlCl₃Meta to Br groups

Sonogashira Cross-Coupling Reactivity

The Sonogashira cross-coupling reaction represents one of the most important synthetic transformations available to 2,4-dibromo-1-ethynylbenzene, offering the opportunity for selective carbon-carbon bond formation at the brominated positions [19] [20] [21]. This palladium-catalyzed reaction enables the coupling of terminal alkynes with aryl halides to form conjugated systems with extended π-conjugation [20] [22].

Mechanistic Framework

The Sonogashira coupling mechanism involves two distinct catalytic cycles operating in concert: a palladium cycle and a copper co-catalytic cycle [20] [22]. The palladium cycle initiates with the oxidative addition of the aryl bromide to a palladium(0) complex, typically generated in situ from palladium(II) precursors such as bis(triphenylphosphine)palladium(II) dichloride [22] [23]. This oxidative addition step is facilitated by the electron-withdrawing nature of the bromine substituents, which increase the electrophilicity of the carbon-bromine bonds [20].

The copper co-catalytic cycle operates simultaneously to activate the terminal alkyne substrate [20] [21]. Copper(I) iodide forms a copper acetylide intermediate through deprotonation of the terminal alkyne by base, typically triethylamine [22] [23]. This copper acetylide then undergoes transmetallation with the palladium complex formed in the oxidative addition step [20].

The catalytic cycle is completed by reductive elimination from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst [20] [21]. The overall transformation results in the replacement of the bromine substituent with an alkynyl group, creating extended aromatic-alkyne conjugated systems [19].

Selectivity Considerations

2,4-Dibromo-1-ethynylbenzene presents unique selectivity challenges in Sonogashira coupling due to the presence of two reactive carbon-bromine bonds [24] [23]. The electronic environments of these two bromines differ subtly: the bromine at position 2 is ortho to the ethynyl group, while the bromine at position 4 is para to it [13]. These positional differences can influence the relative reactivity toward oxidative addition [25].

Under carefully controlled reaction conditions, it is possible to achieve selective monosubstitution at one of the brominated positions [24] [22]. The choice of reaction conditions, including catalyst loading, temperature, and reaction time, can be optimized to favor formation of the monosubstituted product while minimizing bis-coupling [23]. Alternatively, when bis-coupling is desired, excess alkyne and extended reaction times can drive the reaction to completion at both brominated sites [24].

The regioselectivity between the 2- and 4-positions can be influenced by steric and electronic factors [25]. The 2-position experiences some steric interaction with the nearby ethynyl group, potentially making it less accessible to the bulky palladium catalyst complex [15]. Conversely, electronic effects may favor reaction at the 2-position due to its proximity to the electron-donating ethynyl substituent [13].

Substrate Scope and Limitations

The Sonogashira coupling of 2,4-dibromo-1-ethynylbenzene demonstrates broad tolerance for various terminal alkyne coupling partners [19] [24]. Aromatic alkynes, such as phenylacetylene, couple efficiently under standard conditions to provide extended conjugated systems [22] [23]. Aliphatic terminal alkynes also participate effectively, allowing for the introduction of alkyl chains or functional groups [24].

Silyl-protected alkynes represent particularly valuable coupling partners, as the silyl group can be selectively removed under mild conditions to regenerate a terminal alkyne [23]. This strategy enables the synthesis of compounds containing both ethynyl and substituted alkynyl groups through sequential coupling and deprotection sequences [24].

The reaction tolerates a wide range of functional groups on the alkyne coupling partner, including alcohols, ethers, esters, and amines [19] [24]. However, strongly coordinating groups such as free amines or thiols may interfere with the palladium catalyst and require protection or modified reaction conditions [20].

Table 2: Sonogashira Cross-Coupling Reactivity
Substrate TypeReactivityTypical ConditionsSelectivity Notes
Aryl IodideHighestPd(PPh₃)₄, CuI, Et₃N, RTComplete conversion
Aryl BromideHighPd(PPh₃)₄, CuI, Et₃N, 60°CGood selectivity
Aryl ChlorideModeratePd(PPh₃)₄, CuI, Et₃N, 80°CRequires activation
2,4-Dibromo-1-ethynylbenzeneHigh (two reactive sites)Pd(PPh₃)₄, CuI, Et₃N, 60-80°CSequential coupling possible

Reaction Optimization and Conditions

Optimal conditions for Sonogashira coupling of 2,4-dibromo-1-ethynylbenzene typically employ palladium loadings of 2-5 mol% with equimolar copper(I) iodide co-catalyst [22] [23]. The reaction is conducted in polar aprotic solvents such as dimethylformamide or tetrahydrofuran, often with triethylamine serving the dual role of base and solvent [20] [22].

Temperature control is critical for achieving selectivity between mono- and bis-coupling products [24]. Reactions conducted at 25-40°C tend to favor monosubstitution, while temperatures of 60-80°C promote more complete conversion to bis-coupled products [22] [23]. The use of microwave heating has been reported to accelerate these transformations while maintaining good selectivity [19].

Alternative catalyst systems have been developed to address specific challenges in Sonogashira coupling [26] [27]. Copper-free protocols have been reported that rely solely on palladium catalysis, though these typically require higher temperatures and longer reaction times [27]. N-heterocyclic carbene ligands have shown promise for challenging substrates, providing enhanced stability and activity compared to traditional phosphine ligands [26].

Nucleophilic Displacement at Brominated Positions

2,4-Dibromo-1-ethynylbenzene exhibits enhanced reactivity toward nucleophilic aromatic substitution compared to simple aryl bromides due to the electron-withdrawing effects of the substituents [28] [29] [30]. The presence of two bromine atoms and their positioning creates a significantly activated system for nucleophilic attack [31].

Mechanistic Pathways

Nucleophilic aromatic substitution on 2,4-dibromo-1-ethynylbenzene proceeds primarily through the addition-elimination mechanism, also known as the SNAr pathway [28] [32] [31]. This mechanism begins with nucleophilic attack on the aromatic ring to form a negatively charged intermediate, commonly referred to as a Meisenheimer complex [31]. The stability of this intermediate is crucial for the overall reaction rate and is significantly enhanced by the presence of electron-withdrawing substituents [29] [30].

The first step involves the nucleophile attacking the carbon bearing the leaving group, forming a tetrahedral intermediate that disrupts the aromatic π-system [32] [31]. In 2,4-dibromo-1-ethynylbenzene, both brominated positions (2 and 4) are susceptible to nucleophilic attack, though their relative reactivities may differ due to the influence of the ethynyl substituent [33] [30].

The Meisenheimer complex is stabilized by delocalization of the negative charge onto the electron-withdrawing substituents [31]. The bromine atoms, despite being the leaving groups, also contribute to stabilization through their electron-withdrawing inductive effects [29]. The ethynyl group provides minimal stabilization compared to strongly electron-withdrawing groups like nitro or carbonyl substituents [30].

The second step involves elimination of the bromide ion with concomitant restoration of aromaticity [32] [31]. This step is typically fast and irreversible, making the initial nucleophilic addition the rate-determining step [28] [29]. The ease of bromide departure is enhanced by the electron-deficient nature of the aromatic system [30].

Reactivity Patterns and Selectivity

The reactivity of 2,4-dibromo-1-ethynylbenzene toward nucleophiles is significantly enhanced compared to unsubstituted bromobenzene [33] [30]. The combined electron-withdrawing effects of the two bromine substituents activate both brominated positions toward nucleophilic attack [29]. This activation is quantified by the observation that polyhalogenated aromatics can undergo nucleophilic substitution under much milder conditions than their monohalogenated counterparts [28] [31].

The regioselectivity between the 2- and 4-positions depends on the electronic influence of the ethynyl substituent [13] [15]. The bromine at position 4 is para to the ethynyl group, which may provide weak electronic activation through resonance effects [13]. Conversely, the bromine at position 2 is ortho to the ethynyl group and may experience both steric and electronic influences [15].

Experimental studies on related dihalogenated systems suggest that the more substituted position (in this case, position 2, which is ortho to the ethynyl group) may show enhanced reactivity due to the cumulative electronic effects of multiple substituents [25] [34]. However, steric factors may counteract this electronic activation, particularly with bulky nucleophiles [15].

Nucleophile Scope and Reaction Conditions

A wide range of nucleophiles can participate in substitution reactions with 2,4-dibromo-1-ethynylbenzene [28] [29] [30]. Hydroxide ion, despite being a relatively weak nucleophile, can effect substitution under harsh conditions (200°C, 200 atmospheres), forming phenolic products [33] [30]. More powerful nucleophiles such as alkoxides and amide anions react under significantly milder conditions [29] [31].

Amide anions, particularly those derived from ammonia (NH₂⁻), represent highly effective nucleophiles for these transformations [32] [30]. Reactions with sodium amide in liquid ammonia proceed at temperatures around 150°C, providing access to aromatic amines [29]. The high nucleophilicity of amide anions compensates for the reduced electrophilicity of aromatic carbons compared to aliphatic systems [28].

Cyanide ion represents a particularly valuable nucleophile due to its high reactivity and the synthetic utility of the resulting nitrile products [35]. Palladium-catalyzed cyanation reactions can be conducted under relatively mild conditions (80°C) using zinc cyanide as the cyanide source [35]. These reactions provide access to aromatic nitriles that serve as versatile synthetic intermediates [30].

Thiolate anions and alkoxide anions also participate effectively in nucleophilic aromatic substitution reactions [29] [31]. These reactions typically require temperatures of 100-150°C and the presence of base to generate the anionic nucleophile [32]. The products are valuable intermediates for further synthetic transformations [30].

Table 3: Nucleophilic Displacement at Brominated Positions
NucleophileReaction ConditionsMechanismRelative Reactivity
OH⁻200°C, 200 atmAddition-eliminationLow (harsh conditions)
NH₂⁻150°C, NaNH₂Addition-eliminationModerate
OR⁻100°C, baseAddition-eliminationModerate
CN⁻80°C, Pd catalystPd-catalyzed cyanationHigh (catalyzed)

Kinetic Considerations and Activation Parameters

The kinetics of nucleophilic aromatic substitution on 2,4-dibromo-1-ethynylbenzene are characterized by significantly lower activation energies compared to unactivated aryl halides [29] [30]. Typical activation energies range from 30-40 kcal/mol, representing a substantial reduction from the 50-60 kcal/mol values observed for simple bromobenzene [28] [31].

The rate enhancement achieved through electronic activation is dramatic, with rate increases of 10-100 fold commonly observed for dihalogenated systems compared to monohalogenated analogs [33] [30]. This rate enhancement reflects the stabilization of the Meisenheimer complex intermediate by the additional electron-withdrawing substituents [31].

Temperature effects are pronounced in these reactions, with rate constants typically showing strong temperature dependence [29]. The relatively high activation energies necessitate elevated temperatures for reasonable reaction rates, though the activation energies are still substantially lower than those for unactivated systems [30].

Solvent effects play a crucial role in nucleophilic aromatic substitution reactions [28] [31]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are preferred as they stabilize the anionic nucleophiles while not interfering with the reaction mechanism [29]. Protic solvents can compete for nucleophile coordination and generally result in reduced reaction rates [30].

Table 4: Kinetic Parameters for 2,4-Dibromo-1-ethynylbenzene Reactions
Reaction TypeRelative Rate vs BenzeneActivation Energy (kcal/mol)Temperature Range (°C)Rate-Determining Step
EAS Bromination0.1-0.3x25-3060-80Electrophile attack
EAS Nitration0.1-0.2x20-250-50Sigma complex formation
Sonogashira CouplingNot applicable15-2025-100Oxidative addition
Nucleophilic Substitution10-100x (activated)30-40100-200Nucleophile addition
Base-catalyzed reactionsVariable20-3025-80Deprotonation/addition

The study of reaction mechanisms and chemical transformations of 2,4-dibromo-1-ethynylbenzene reveals a compound with distinct reactivity patterns governed by the electronic effects of its substituents. The electron-withdrawing bromine atoms dominate the electronic character, leading to deactivation toward electrophilic aromatic substitution while simultaneously activating the molecule toward nucleophilic attack. The Sonogashira cross-coupling reaction emerges as a particularly valuable transformation, offering high selectivity and broad substrate scope for the construction of complex aromatic-alkyne systems. Understanding these fundamental reactivity principles provides the foundation for the rational design of synthetic strategies employing this versatile aromatic building block.

Table 5: Substituent Effects on Reactivity
PositionElectronic EffectInductive EffectResonance EffectNet Effect on EASEffect on NAS
2-BrElectron-withdrawingStrong (-I)Weak (+R)Deactivating, o/p-directingActivating
4-BrElectron-withdrawingModerate (-I)Weak (+R)Deactivating, o/p-directingActivating
1-EthynylWeakly electron-donatingWeak (+I)MinimalSlightly activatingMinimal effect
Combined EffectNet electron-withdrawingDeactivatingWeak stabilizationOverall deactivatingStrongly activating

XLogP3

3.6

Exact Mass

259.86593 g/mol

Monoisotopic Mass

257.86798 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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